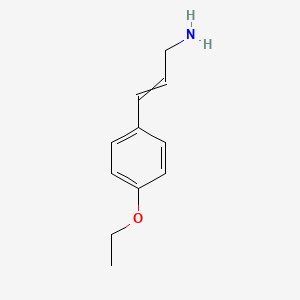

3-(4-ethoxyphenyl)prop-2-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyphenyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCYSGZCRCQHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 4 Ethoxyphenyl Prop 2 En 1 Amine

Reactions of the Allylic Amine Moiety

The allylic amine structural motif is a versatile synthon in organic chemistry, and its reactivity is well-documented for a range of substrates.

Oxidation Reactions (e.g., to imines or nitriles)

The oxidation of allylic amines can lead to various products depending on the reagents and reaction conditions. Strong oxidants can affect other functional groups, but selective methods have been developed. youtube.com For instance, palladium-catalyzed oxidation systems, such as those using a [Pd(Quinox)]–TBHP catalyst, have been shown to convert protected allylic amines into methyl ketones with high selectivity. nih.gov The oxidation of tertiary allylic amines can also proceed via a nih.govnih.gov-Meisenheimer rearrangement. researchgate.net Another common transformation is the epoxidation of the alkene, which can be directed by the amine group, often after its conversion to an ammonium (B1175870) salt to prevent its own oxidation. youtube.comacs.org

Table 1: General Oxidation Reactions of Allylic Amines

| Reaction Type | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|

| Wacker-Type Oxidation | [Pd(Quinox)]–TBHP | Methyl Ketone | nih.gov |

| Epoxidation | m-CPBA (with amine protection) | Epoxide | acs.org |

Reduction Reactions (e.g., to saturated amines)

The reduction of the allylic amine moiety typically targets the carbon-carbon double bond, resulting in a saturated amine. Catalytic hydrogenation is a common method for this transformation. Asymmetric hydrogenation using cationic ruthenium or rhodium complexes with chiral ligands like TMBTP can achieve high enantioselectivity for protected allylic amines. acs.org

Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups and can be used to saturate the alkene in allylic systems. chemistai.orgharvard.edu However, in the case of N-allylamides, LiAlH₄ can sometimes lead to the concomitant reduction of the double bond, a reaction that can be controlled by optimizing conditions. acs.org Biocatalytic systems using reductive aminases can achieve selective reduction of an in-situ generated C=N bond while preserving the adjacent C=C double bond. nih.gov

Table 2: General Reduction Methods for Allylic Systems

| Reagent/Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| H₂, Ru or Rh complex | Protected Allylic Amine | Saturated Amine | acs.org |

| LiAlH₄ | N-Allylamide | Saturated Amine | acs.org |

Alkylation Reactions (e.g., of the amine nitrogen)

The primary amine of 3-(4-ethoxyphenyl)prop-2-en-1-amine (B1425599) is nucleophilic and can be readily alkylated. A variety of methods exist for the N-alkylation of amines. A green chemistry approach involves the direct use of allylic alcohols as alkylating agents in the presence of deep eutectic solvents, avoiding the need for metal catalysts and harsh conditions. chemrxiv.orgrsc.org

Transition-metal catalysis is also a powerful tool for this transformation. Palladium-catalyzed reactions can achieve allylic alkylation by activating allylic amines for C-N bond cleavage, followed by C-C bond formation with carbonyl compounds. thieme-connect.comacs.org For asymmetric synthesis, iridium catalysts modified with chiral ligands like (S)-tol-BINAP have proven effective for the allylic amination of various substrates. nih.gov

Acylation and Sulfonylation Reactions

As a primary amine, this compound is expected to undergo facile acylation and sulfonylation. Acylation involves the reaction with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form a corresponding amide. youtube.com This reaction is fundamental in organic synthesis and can often be performed under mild conditions, sometimes in the presence of a non-nucleophilic base to scavenge the acid byproduct. Lipase-catalyzed acylation is an effective method for the kinetic resolution of racemic amines, yielding enantiomerically enriched amides and unreacted amines. libretexts.org

Similarly, sulfonylation would involve the reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield a sulfonamide. These derivatives are often crystalline solids and are important in medicinal chemistry and as protecting groups.

Cycloaddition Reactions Involving the Alkene

The alkene portion of the molecule can participate in cycloaddition reactions. While Diels-Alder reactions ([4+2] cycloadditions) are common for conjugated dienes, the isolated double bond in this compound would act as a dienophile.

A more characteristic reaction for this type of system is the [4+3] cycloaddition, where an allylic cation reacts with a 1,3-diene to form a seven-membered ring. organicreactions.orgillinois.eduwikipedia.orgrsc.org To make this compound participate as the three-atom component, it would first need to be converted into a suitable allylic cation precursor. This reaction is a powerful method for constructing complex cyclic systems. illinois.edursc.org The reaction can proceed through either a concerted or a stepwise mechanism, which influences the stereochemical outcome. wikipedia.org

Reactions of the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group consists of a benzene (B151609) ring substituted with an ethoxy group. This moiety is generally stable and less reactive than the allylic amine portion of the molecule.

The ether linkage (-O-CH₂CH₃) is robust and typically requires harsh conditions, such as strong acids (e.g., HBr or HI), for cleavage. The aromatic ring itself is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group, which directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, substitution would occur at the positions ortho to the ethoxy group (C3 and C5).

However, typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) often require conditions that could also react with the more sensitive allylic amine functionality. For instance, the Lewis or Brønsted acids used in these reactions would protonate the amine, and the oxidative conditions of nitration could affect the alkene or amine. Therefore, selective reaction at the aromatic ring would likely require prior protection of the amine group.

A common strategy for functionalizing such aryl ethers is through ortho-lithiation followed by quenching with an electrophile, although this requires careful control of conditions. Another modern approach involves converting the aryl ether into a derivative suitable for cross-coupling reactions. For example, related compounds like 4-ethoxyphenylboronic acid are used in Suzuki cross-coupling reactions to form new carbon-carbon bonds. sigmaaldrich.com

Electrophilic Aromatic Substitution Reactions

The ethoxy group (-OCH2CH3) on the phenyl ring of this compound is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system, which increases the electron density of the ring, particularly at the positions ortho and para to the ethoxy group. Since the para position is already substituted, electrophilic attack is anticipated to occur predominantly at the ortho positions (C-3 and C-5).

Common electrophilic aromatic substitution reactions that could be applied to this substrate include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The increased nucleophilicity of the ring means that these reactions can often proceed under milder conditions than those required for unsubstituted benzene. For instance, nitration could likely be achieved with a mixture of nitric acid and sulfuric acid, while halogenation could be carried out with a halogen in the presence of a Lewis acid catalyst.

It is important to consider that the allylic amine functionality could potentially interfere with or be sensitive to the conditions of some electrophilic aromatic substitution reactions. For example, the basic nitrogen atom can be protonated under strongly acidic conditions, which would deactivate the ring towards electrophilic attack. Therefore, protection of the amine group, for instance by acylation, may be necessary prior to carrying out certain EAS reactions.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Activated Aromatic Rings

| Reaction Type | Reagents | Expected Product(s) on this compound (unprotected/protected amine) |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-ethoxyphenyl)prop-2-en-1-amine |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-ethoxyphenyl)prop-2-en-1-amine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(3-Acyl-4-ethoxyphenyl)prop-2-en-1-amine |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 3-(3-Alkyl-4-ethoxyphenyl)prop-2-en-1-amine |

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAᵣ) is generally challenging on electron-rich aromatic rings. For this compound, direct nucleophilic displacement of a group on the aromatic ring is not a feasible pathway under normal conditions. However, if the aromatic ring is sufficiently activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a suitable leaving group, SNAᵣ can occur.

For instance, if a derivative of this compound were synthesized with a nitro group at the C-3 position and a halogen at the C-4 position (instead of the ethoxy group), this analog would be a candidate for SNAᵣ. In such a scenario, a nucleophile could displace the halide. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the strength of the nucleophile.

Cleavage or Modification of the Ether Linkage

The ethoxy group in this compound is generally stable but can be cleaved under harsh reaction conditions, typically involving strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgpressbooks.publongdom.orglibretexts.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 reaction. libretexts.org This would result in the formation of 3-(4-hydroxyphenyl)prop-2-en-1-amine and ethyl iodide or bromide.

Due to the stability of the aromatic C-O bond, cleavage leading to an aryl halide and ethanol (B145695) does not occur. libretexts.org The reaction conditions for ether cleavage are often vigorous and may not be compatible with the other functional groups in the molecule, potentially leading to side reactions such as polymerization or degradation.

Modification of the ether linkage without cleavage is less common but could be envisioned through demethylation of an analogous methoxy-substituted precursor, followed by re-alkylation with a different alkyl halide to introduce structural diversity.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions for the further functionalization of this compound, a precursor bearing a halide or triflate group would be necessary. For example, a 3-(4-ethoxy-3-halophenyl)prop-2-en-1-amine derivative could serve as a substrate for various cross-coupling reactions.

The Heck reaction, for instance, could couple this halo-substituted amine with an alkene to introduce a new vinyl group. misuratau.edu.lyorganic-chemistry.orglibretexts.orgyoutube.com Similarly, the Suzuki coupling would allow for the introduction of a new aryl or vinyl group by reacting the halo-derivative with a boronic acid. Other notable cross-coupling reactions that could be employed include the Stille coupling (with organotin reagents) and the Sonogashira coupling (with terminal alkynes). The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and would need to be optimized for the specific substrate.

Table 2: Potential Cross-Coupling Reactions on a Halo-Substituted this compound Analog

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |

| Suzuki Coupling | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | C(sp²)-C(sp²) |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | C(sp²)-C(sp²) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | C(sp²)-C(sp) |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The primary amine functionality of this compound makes it a suitable component for several important MCRs, most notably the Ugi and Passerini reactions. wikipedia.orgwikipedia.orgtcichemicals.comorganic-chemistry.orgnumberanalytics.comnih.govyoutube.comnih.gov

In the Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgtcichemicals.comorganic-chemistry.orgnih.govyoutube.com this compound could serve as the amine component, allowing for the rapid generation of complex peptide-like structures. The reaction is typically exothermic and proceeds with high atom economy. wikipedia.org

While the classic Passerini reaction is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, wikipedia.orgnumberanalytics.comnih.gov variations exist where an amine can be incorporated. For instance, the formation of an imine from this compound and an aldehyde could be intercepted in a Passerini-type reaction. An AlCl₃-catalyzed O-alkylative Passerini reaction of isocyanides, cinnamaldehydes, and various aliphatic alcohols has been reported to produce α-alkoxy-β,γ-enamides. rsc.org This suggests that this compound, with its cinnamylamine (B1233655) core, could potentially participate in similar transformations.

Table 3: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Other Components | Resulting Scaffold |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Passerini-type Reaction (via imine) | Aldehyde, Carboxylic Acid, Isocyanide | Varied, depending on specific reaction |

Derivatization and Analog Synthesis of 3 4 Ethoxyphenyl Prop 2 En 1 Amine

Design Principles for Structural Analogs and Homologs

The design of structural analogs and homologs of 3-(4-ethoxyphenyl)prop-2-en-1-amine (B1425599) is guided by established medicinal chemistry principles. A primary goal is to explore the structure-activity relationship (SAR), which dictates how chemical structure influences biological activity. Key strategies include:

Isosteric and Bioisosteric Replacement: This involves substituting atoms or groups with others that have similar physical or chemical properties. For the ethoxy group, this could mean replacement with methoxy (B1213986), isopropoxy, or alkylthio groups to probe the impact of size and electronics on activity. The phenyl ring itself can be replaced with other aromatic or heteroaromatic rings like thiophene (B33073) or pyridine.

Homologation: This strategy involves systematically increasing the length of an alkyl chain. In this case, the ethyl group of the ethoxy moiety could be extended to propyl, butyl, or longer chains to investigate the effect of lipophilicity on the molecule's properties.

Conformational Restriction: To understand the bioactive conformation, flexible parts of the molecule, like the propenylamine chain, can be constrained. This can be achieved by incorporating the chain into a ring system, thus reducing the number of possible conformations and potentially increasing binding affinity to a biological target.

These design principles are often guided by computational modeling and an understanding of the target biological system, if known.

Synthetic Strategies for N-Substituted Derivatives

The primary amine of this compound is a versatile handle for the synthesis of a wide array of N-substituted derivatives. Common synthetic strategies include:

Reductive Amination: This is a powerful method for introducing alkyl groups to the nitrogen atom. The parent amine can be reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to form secondary or tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is useful for introducing a variety of substituents and for modulating the basicity of the nitrogen atom.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are often used as bioisosteres for amides or carboxylic acids.

Alkylation: Direct reaction with alkyl halides can also be used to introduce substituents, although this method can sometimes lead to over-alkylation.

These reactions allow for the systematic exploration of the chemical space around the nitrogen atom, which is often crucial for interaction with biological targets.

Table 1: Examples of N-Substituted Derivatives and Synthetic Methods

| Derivative Type | Synthetic Method | Reagents |

| Secondary Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ |

| Amide | Acylation | Acyl Chloride, Triethylamine |

| Sulfonamide | Sulfonylation | Sulfonyl Chloride, Pyridine |

Modification of the Phenyl Ring (e.g., halogenation, nitration)

Altering the substitution pattern of the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. The existing ethoxy group is an ortho-, para-director for electrophilic aromatic substitution.

Halogenation: Introducing halogens like chlorine, bromine, or fluorine can alter the molecule's lipophilicity and metabolic stability. This is typically achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or selectfluor.

Nitration: The introduction of a nitro group, a strong electron-withdrawing group, can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce alkyl or acyl groups onto the phenyl ring, further modifying its steric and electronic profile.

These modifications can influence how the molecule interacts with its biological target and can also affect its pharmacokinetic properties.

Table 2: Examples of Phenyl Ring Modifications

| Modification | Reagent | Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | Ortho to ethoxy group |

| Nitration | HNO₃/H₂SO₄ | Ortho to ethoxy group |

| Acylation | Acyl Chloride, AlCl₃ | Ortho to ethoxy group |

Alterations to the Alkene Linker and Chain Length

Saturation: The double bond can be reduced, for example, by catalytic hydrogenation, to give the corresponding propan-1-amine derivative. This increases the flexibility of the linker.

Homologation: The three-carbon chain can be extended or shortened. For instance, a four-carbon butenylamine or a two-carbon vinylamine (B613835) analog could be synthesized to probe the optimal distance and geometry between the phenyl ring and the amine.

Isomerization: The geometry of the double bond is typically E (trans), but the Z (cis) isomer could also be synthesized to investigate the importance of stereochemistry for activity.

Introduction of Rigidity: The linker can be incorporated into a cyclic system to reduce conformational freedom.

These alterations allow for a fine-tuning of the spatial arrangement of the key pharmacophoric elements.

Synthesis of Heterocyclic Ring Fused Derivatives (e.g., pyrimidines from related prop-2-en-1-one derivatives)

The synthesis of heterocyclic derivatives often begins with a related precursor, such as (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325). These chalcones are versatile intermediates for the construction of various heterocyclic rings. tsijournals.comnih.gov

For example, pyrimidine (B1678525) derivatives can be synthesized by the reaction of a chalcone with urea (B33335) or thiourea (B124793) in the presence of a base. tsijournals.com Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. tsijournals.com These reactions significantly alter the scaffold of the parent molecule, leading to novel chemical entities with potentially different biological activities. The synthesis of chalcones themselves is typically achieved via a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) (e.g., 4'-ethoxyacetophenone) and a benzaldehyde. nih.gov

Table 3: Synthesis of Heterocyclic Derivatives from Chalcone Precursors

| Heterocycle | Reagent | Reaction Type |

| Pyrimidine | Urea | Condensation/Cyclization |

| Thiazine | Thiourea | Condensation/Cyclization tsijournals.com |

| Isoxazole | Hydroxylamine | Condensation/Cyclization tsijournals.com |

Chiral Derivatization and Enantioselective Synthesis of Analogs

Since this compound is a primary allylamine (B125299), it represents a versatile building block in synthesis. rsc.org While the parent molecule is achiral, many of its derivatives can be chiral. The synthesis of specific enantiomers is often crucial, as different enantiomers of a chiral molecule can have vastly different biological activities.

Strategies for obtaining enantiomerically pure or enriched analogs include:

Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers, for example, by forming diastereomeric salts with a chiral acid or by chiral chromatography.

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly synthesize a single enantiomer. For instance, asymmetric reduction of a corresponding imine or the use of chiral catalysts in allylic amination reactions can provide access to enantioenriched amines. nih.gov The development of catalytic asymmetric methods for the synthesis of chiral allylic amines is an active area of research. nih.govrsc.org

Use of Chiral Pool: Starting from a readily available chiral molecule, a synthetic route can be devised to produce the desired chiral analog.

The ability to synthesize specific enantiomers is critical for the development of selective therapeutic agents and for probing the stereochemical requirements of biological receptors. rsc.org

Analytical Characterization Data for this compound Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and analytical characterization of the specific compound, this compound, is not publicly available.

Extensive queries for high-resolution nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, mass spectrometry (MS) data, X-ray crystallography structures, elemental analysis results, and chromatographic purity assessments for this particular amine have not yielded specific findings.

The available research primarily focuses on structurally related compounds, most notably chalcone derivatives (ketones) such as (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one and 1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. researchgate.netnih.gov These compounds, while sharing a similar carbon skeleton, possess a different functional group (a ketone instead of an amine) which fundamentally alters their spectroscopic and analytical properties. For instance, the presence of a carbonyl (C=O) group in the ketones versus an amine (-NH2) group in the requested compound leads to significantly different signals in NMR and IR spectroscopy.

Similarly, searches for related compounds like 3-(4-ethoxyphenyl)prop-2-enoic acid and (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-amine did not provide transferable data due to differences in their molecular structures, such as the presence of a carboxylic acid or a methoxy group instead of an ethoxy group. matrix-fine-chemicals.com

Without access to experimental data from the synthesis and analysis of this compound, it is not possible to provide the scientifically accurate and detailed article as requested in the specified outline. The creation of such an article would require access to primary research data that does not appear to be published in the searched repositories.

Computational Chemistry and Theoretical Investigations of 3 4 Ethoxyphenyl Prop 2 En 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For molecules similar to 3-(4-ethoxyphenyl)prop-2-en-1-amine (B1425599), methods like DFT with the B3LYP functional and various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netepstem.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is key to understanding its stability and reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For analogous compounds, the HOMO is typically distributed over the electron-rich parts of the molecule, such as the ethoxyphenyl ring, while the LUMO is often localized on the electron-accepting regions. In the case of this compound, the nitrogen atom of the amine group would also contribute significantly to the electronic properties.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for an Analogous System

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.6 |

| Ionization Potential (I) (eV) | 5.8 |

| Electron Affinity (A) (eV) | 1.2 |

| Global Hardness (η) (eV) | 2.3 |

Note: These values are representative and based on data for structurally similar compounds.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Conformational analysis involves identifying the stable conformers (low-energy states) and the energy barriers between them. For molecules with rotatable bonds, like the C-C and C-N bonds in the prop-2-en-1-amine backbone and the bond connecting the phenyl ring, multiple conformers can exist.

Studies on similar chalcone (B49325) structures reveal a generally planar conformation, though some torsion angles can introduce slight deviations from planarity. nih.gov For this compound, the presence of the amine group would introduce additional possibilities for intramolecular hydrogen bonding, which could influence the preferred conformation. The energy landscape, a potential energy surface that maps the energy of the molecule as a function of its geometry, would reveal the most stable conformations and the pathways for conformational changes.

Reactivity Prediction via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For related chalcones, the oxygen and nitrogen atoms are often identified as reactive sites. imist.ma

In this compound, the nitrogen atom of the amine group would be a primary nucleophilic site due to the presence of a lone pair of electrons. The carbon atoms of the double bond in the propene chain are also potential reactive centers. The ethoxy group on the phenyl ring, being an electron-donating group, would influence the electron density distribution across the aromatic system, thereby modulating its reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its flexibility, conformational changes, and interactions with its environment.

Investigation of Molecular Flexibility

MD simulations can track the atomic movements over time, revealing the flexibility of different parts of the molecule. For this compound, simulations would likely show significant flexibility around the single bonds, allowing for various conformations to be sampled. The phenyl ring and the propene chain would exhibit torsional motions, and the terminal amine group would also display rotational freedom. Understanding this flexibility is crucial as it can affect how the molecule interacts with biological targets.

Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations can explicitly model the solvent molecules, allowing for the study of solute-solvent interactions. For a polar molecule like this compound, polar solvents would stabilize charged or polar regions through hydrogen bonding and dipole-dipole interactions. This can influence the conformational equilibrium and alter the energy barriers for reactions. For instance, the presence of a protic solvent could lead to hydrogen bonding with the amine group, affecting its nucleophilicity. Theoretical studies on similar compounds have utilized models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net

Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is most often used to predict the interaction between a small molecule ligand and a protein receptor.

A comprehensive search of scientific databases reveals no specific molecular docking studies performed on this compound. While studies on analogous compounds, such as chalcone derivatives, have been conducted to investigate their binding to various biological targets, the specific binding characteristics of the title compound remain uninvestigated. For instance, a study on (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one involved docking studies to explore its potential as a respiratory drug. nih.gov However, the structural differences between this and this compound, particularly the amine versus the ketone group and the ethoxy versus benzyloxy substituent, would lead to significantly different binding profiles.

QSAR Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

There are no published QSAR models that specifically include this compound. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. The absence of such a dataset for a series of compounds including this compound precludes the development of a specific QSAR model for this chemical scaffold. While QSAR studies have been performed on other classes of compounds with some structural similarities, the unique combination of the ethoxyphenyl group and the prop-2-en-1-amine side chain in the title compound means that existing models would not be applicable.

Mechanistic Investigations of Reactions Involving 3 4 Ethoxyphenyl Prop 2 En 1 Amine

Reaction Kinetics and Thermodynamic Studies

Currently, there is a lack of specific experimental data in the scientific literature regarding the reaction kinetics and thermodynamic parameters for transformations involving 3-(4-ethoxyphenyl)prop-2-en-1-amine (B1425599). To understand these aspects, researchers would typically employ techniques such as UV-vis spectroscopy, NMR spectroscopy, or calorimetry to monitor reaction progress and determine key parameters.

In a hypothetical study, the rate of a reaction, such as an N-arylation with an aryl halide, could be monitored over time at various temperatures. This would allow for the determination of the reaction order with respect to each reactant and the catalyst, as well as the activation energy (Ea) of the reaction.

Table 1: Hypothetical Kinetic Data for N-Arylation of this compound

| Entry | [Amine] (M) | [Aryl Halide] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |

Thermodynamic studies would involve measuring the enthalpy (ΔH) and entropy (ΔS) of the reaction to determine the Gibbs free energy (ΔG) and thus the spontaneity and position of the equilibrium.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating a reaction mechanism. For reactions involving this compound, particularly those catalyzed by transition metals, several intermediates can be postulated. In palladium-catalyzed allylic amination, a key intermediate is the η³-allylpalladium complex. This complex is formed by the oxidative addition of an allylic substrate to a Pd(0) catalyst. The amine then acts as a nucleophile, attacking the allylic system.

Spectroscopic techniques such as in situ IR and NMR, as well as mass spectrometry, are instrumental in detecting and characterizing these transient species. For instance, the formation of a π-allyl palladium complex can often be observed by a characteristic upfield shift of the allyl proton signals in the ¹H NMR spectrum.

Role of Catalysts in Synthetic Transformations (e.g., Palladium catalysts)

Palladium catalysts are pivotal in many synthetic transformations involving allylic amines. tcichemicals.comcore.ac.uk In reactions such as the Buchwald-Hartwig amination, the palladium catalyst facilitates the coupling of the amine with an aryl halide. tcichemicals.com The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Coordination: The amine, this compound, coordinates to the Pd(II) center.

Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.

Reductive Elimination: The C-N bond is formed, yielding the N-aryl-3-(4-ethoxyphenyl)prop-2-en-1-amine and regenerating the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is critical as it influences the catalyst's stability, activity, and selectivity. tcichemicals.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps.

Elucidation of Stereochemical Outcomes

The stereochemistry of the starting material and the reaction mechanism dictates the stereochemical outcome of reactions involving this compound. In palladium-catalyzed allylic aminations, the stereochemistry often depends on whether the nucleophilic attack occurs on the same face (retention) or the opposite face (inversion) of the π-allyl intermediate.

Computational Approaches to Reaction Mechanism Elucidation

In the absence of extensive experimental data, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms. These studies can model the entire catalytic cycle, calculating the energies of reactants, intermediates, and transition states.

A computational study on a related system could, for example, map the potential energy surface for the nucleophilic attack of the amine on the π-allyl palladium complex. This would help to determine the preferred site of attack and the activation barriers for different pathways, thus predicting the regioselectivity and stereoselectivity of the reaction.

Structure Activity Relationship Sar Studies of 3 4 Ethoxyphenyl Prop 2 En 1 Amine Derivatives

Design of Compound Libraries for SAR Exploration

The systematic exploration of the structure-activity relationships for 3-(4-ethoxyphenyl)prop-2-en-1-amine (B1425599) derivatives begins with the rational design and synthesis of a focused compound library. nih.govenamine.net This library is constructed by methodically modifying three key structural regions of the parent molecule:

The 4-ethoxyphenyl ring: Substituents can be introduced at various positions on the phenyl ring to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (size and shape of the substituent).

The prop-2-en-1-amine backbone: Modifications can include altering the geometry of the double bond (E vs. Z isomers), introducing substituents on the alpha or beta carbons, or changing the length of the propylene chain.

Modern drug discovery often employs techniques like parallel synthesis to efficiently generate a large number of analogs for high-throughput screening against biological targets. enamine.net The design of these libraries is guided by computational methods and prior knowledge from related compound classes to maximize the chemical diversity and the likelihood of identifying potent and selective molecules.

Correlating Structural Modifications with Biological Activity (e.g., enzyme inhibition)

Once a library of derivatives is synthesized, the compounds are screened against specific biological targets, such as enzymes, to correlate structural changes with biological activity. nih.govmdpi.com Phenylpropanoid derivatives have shown inhibitory activity against a range of enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism, and α-glucosidase, an enzyme related to carbohydrate digestion. nih.govnih.gov

The biological activity is typically quantified by parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates higher potency. By comparing these values across the compound library, researchers can deduce critical SAR trends. For instance, studies on chalcone (B49325) analogs, which share the phenylpropenone core, have demonstrated that specific substitution patterns can lead to potent and selective inhibition of MAO-A or MAO-B, enzymes implicated in depression and neurodegenerative diseases, respectively. nih.gov

| Compound Scaffold | Target Enzyme | Modification | Resulting Activity (IC50/Ki) |

| Chalcone Analog | MAO-A / MAO-B | 2,4,6-trimethoxy substitution on phenyl ring B | Ki = 0.047 µM (MAO-A), Ki = 0.020 µM (MAO-B) nih.gov |

| Cinnamic Acid | α-Glucosidase | 4-methoxy substitution | Potent Inhibition nih.gov |

| Cinnamic Acid | α-Glucosidase | 4-ethoxy substitution | Decreased Inhibition vs. 4-methoxy nih.gov |

| Cinnamamide | Antidepressant Activity | Trifluoromethyl on methylenedioxyphenyl | Significant Activity nih.govresearchgate.net |

This table presents illustrative data from studies on structurally related compounds to demonstrate how modifications correlate with biological activity.

Influence of Phenyl Substitution on Potency and Selectivity

The substitution pattern on the phenyl ring of cinnamoyl derivatives is a key determinant of both potency and selectivity for a given biological target. nih.gov The 4-ethoxy group in the parent compound is an electron-donating group that can influence the molecule's interaction with the active site of an enzyme.

Studies on trans-cinnamic acid derivatives as α-glucosidase inhibitors have provided specific insights into the role of 4-alkoxy substituents. Research has shown that a 4-methoxy group results in potent inhibitory activity. However, increasing the chain length and bulkiness of the alkoxy group, for example, from methoxy (B1213986) to ethoxy, leads to a decrease in inhibitory activity. nih.gov This suggests that for this particular enzyme, a smaller substituent at the 4-position is preferred for optimal binding.

Furthermore, the electronic properties of substituents are critical. For cinnamamide derivatives, the introduction of electron-withdrawing groups like trifluoromethyl at specific positions on a methylenedioxyphenyl moiety resulted in compounds with significant antidepressant-like activity. nih.govresearchgate.net Halogenated substituents (e.g., chloro, bromo) on the phenyl ring have also been shown to increase the phytotoxic activity of cinnamic acid analogs. mdpi.com The position of the substituent (ortho, meta, or para) can also dramatically affect activity, as seen in studies of pyridazinobenzylpiperidine derivatives where a 3-chloro substituent conferred potent MAO-B inhibition, while substitutions at the 2- and 4-positions were less effective. mdpi.com

| Parent Scaffold | Phenyl Ring Substituent | Target/Activity | Observed Effect |

| trans-Cinnamic Acid | 4-Methoxy | α-Glucosidase Inhibition | High Potency nih.gov |

| trans-Cinnamic Acid | 4-Ethoxy | α-Glucosidase Inhibition | Decreased Potency nih.gov |

| trans-Cinnamic Acid | 4-Chloro | C. campestris Growth Inhibition | Enhanced Activity mdpi.com |

| trans-Cinnamic Acid | 4-Bromo | C. campestris Growth Inhibition | Enhanced Activity mdpi.com |

| Cinnamamide | 5'-Trifluoromethyl (on methylenedioxyphenyl) | Antidepressant Activity | Significant Activity nih.govresearchgate.net |

This table summarizes findings on how different phenyl substituents affect the biological activity of related cinnamoyl scaffolds.

Impact of Amine Substituents on Target Interactions

Modification of the primary amine group in this compound can profoundly alter its physicochemical properties and its mode of interaction with biological targets. Converting the primary amine to secondary or tertiary amines by adding alkyl or aryl groups introduces steric bulk and changes the hydrogen-bonding capability. This can either enhance or disrupt binding to an enzyme's active site, depending on the topology of the binding pocket.

Transforming the amine into an amide (cinnamamide) is a common strategy. Cinnamamides are a well-studied class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antidepressant effects. nih.gov The amide linkage changes the electronic nature and reduces the basicity of the nitrogen atom compared to the parent amine. The substituents on the amide nitrogen (N-aryl or N-alkyl) offer another point for diversification to optimize interactions with the target protein. For example, studies on N-arylcinnamanilides have shown that di- and tri-halogenated substituents on the N-phenyl ring are crucial for their biological effects. nih.gov The nature of the N-piperidine substituent in other classes of compounds has also been found to be critical for analgesic activity.

Stereochemical Effects on Biological Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enzymes and receptors are themselves chiral and often interact selectively with only one stereoisomer of a drug. nih.govmdpi.commdpi.com For derivatives of this compound, two main types of stereoisomerism are relevant:

Optical Isomerism: If a substituent is introduced at the alpha or beta carbon of the propene chain, or on the amine itself in a way that creates a chiral center, the molecule can exist as a pair of enantiomers (R/S). These enantiomers, being non-superimposable mirror images, can have vastly different biological activities, potencies, and metabolic fates. It is common for one enantiomer to be significantly more active than the other because it has the correct spatial arrangement of functional groups to interact optimally with the chiral binding pocket of its biological target. mdpi.commdpi.com

Potential Applications in Chemical Biology and Drug Discovery Research

Utility as a Scaffold for Rational Drug Design

The 3-(4-ethoxyphenyl)prop-2-en-1-amine (B1425599) framework, belonging to the broader class of phenylpropanoids, presents a valuable scaffold for rational drug design. This core structure is analogous to chalcones, which are well-recognized for their diverse biological activities and serve as important intermediates in the biosynthesis of flavonoids. nih.gov The strategic combination of an aromatic ring, a spacer, and an amino group allows for systematic modifications to explore structure-activity relationships (SAR) and optimize interactions with various biological targets.

The ethoxy group at the 4-position of the phenyl ring can be a key determinant of pharmacological activity, influencing properties such as lipophilicity and hydrogen bonding capacity. The prop-2-en-1-amine side chain offers multiple points for chemical modification, including N-alkylation, acylation, or incorporation into heterocyclic systems. These modifications can modulate the compound's pharmacokinetic and pharmacodynamic profiles. For instance, derivatives of similar scaffolds, such as N-substituted cathinones, have shown that the nature of the substituent on the amine nitrogen significantly impacts their interaction with biological targets like dopamine (B1211576) transporters. nih.gov

The planarity imparted by the double bond and the phenyl ring can facilitate π-π stacking interactions with aromatic residues in protein binding pockets. This feature, combined with the hydrogen bonding potential of the amine group, makes the scaffold suitable for targeting enzymes and receptors implicated in various diseases.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The this compound scaffold holds promise for the development of such probes, particularly fluorescent probes. Chalcone-based structures, which share the cinnamoyl system, are known to exhibit interesting photophysical properties, including fluorescence.

By incorporating environmentally sensitive fluorophores or quenchers onto the this compound backbone, it is possible to design probes that signal changes in their local environment, such as polarity, pH, or the presence of specific biomolecules. The primary amine group provides a convenient handle for conjugation with various reporting moieties without significantly altering the core structure responsible for target binding.

Furthermore, the scaffold's inherent ability to interact with specific biological targets could be exploited to create targeted molecular probes. For example, if a derivative of this compound is found to bind selectively to a particular enzyme, it could be functionalized with a fluorescent tag to visualize the enzyme's distribution and activity within cells.

Use as a Building Block in Complex Organic Molecule Synthesis

The chemical reactivity of this compound makes it a versatile building block for the synthesis of more complex organic molecules. The primary amine, the double bond, and the aromatic ring all offer sites for various chemical transformations.

The synthesis of related compounds, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, highlights the utility of similar structures in multi-step synthetic sequences. google.com The amine group can readily undergo reactions like N-alkylation, acylation, and reductive amination. The double bond can participate in addition reactions, cycloadditions, and cross-coupling reactions, allowing for the construction of diverse molecular architectures. For example, the synthesis of C4-quaternary 3,4-dihydroquinazolines has been achieved through a one-pot reaction involving amides, amines, and ketones, showcasing the synthetic utility of amine building blocks. nsf.gov

The ethoxy-substituted phenyl ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, enabling the introduction of additional chemical diversity. This versatility makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Contributions to Understanding Amine Interactions with Biological Targets

The primary amine group is a critical pharmacophoric feature in many biologically active molecules, as it can participate in ionic interactions, hydrogen bonding, and cation-π interactions with biological targets. Studying the interactions of this compound and its derivatives can provide valuable insights into the recognition of amines by proteins.

For instance, the study of N-substituted cathinone (B1664624) analogues has revealed how the length of the α-carbon side chain influences their mechanism of action and potency as dopamine uptake inhibitors. nih.gov Similarly, the NBOMe series of psychedelic phenethylamines demonstrates high-potency agonism at serotonin (B10506) 5-HT₂ receptors, which is attributed to specific interactions of the amine and substituted phenyl ring with the receptor binding pocket. wikipedia.org

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can develop detailed structure-activity relationship (SAR) models. These models can elucidate the key molecular features required for potent and selective interaction with a given biological target, thereby guiding the design of more effective and safer drugs.

Lead Optimization Strategies

Lead optimization is a crucial phase in drug discovery where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers numerous avenues for lead optimization.

Structure-activity relationship studies on inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) have shown that modifications to a core scaffold can lead to significant improvements in activity. nih.gov For example, the introduction of specific substituents can enhance binding affinity and cellular potency.

Key lead optimization strategies that could be applied to the this compound scaffold include:

Modification of the Ethoxy Group: Replacing the ethoxy group with other alkoxy groups or bioisosteric replacements can fine-tune the compound's lipophilicity and metabolic stability.

Substitution on the Phenyl Ring: Introducing substituents at other positions on the phenyl ring can modulate electronic properties and create additional interactions with the target protein.

Modification of the Amine Group: N-alkylation or N-acylation can alter the basicity of the amine and introduce new functional groups for interaction with the target.

Stereochemical Control: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers can lead to improved potency and reduced off-target effects, as demonstrated in the synthesis of Apremilast intermediates. google.com

By employing these strategies in an iterative process of design, synthesis, and biological evaluation, it is possible to develop drug candidates with optimized profiles based on the this compound scaffold.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies

The development of new and efficient methods for synthesizing 3-(4-ethoxyphenyl)prop-2-en-1-amine (B1425599) and its analogs is fundamental to enabling broader research and application. Future investigations are anticipated to move beyond traditional multi-step syntheses, which can be inefficient and generate significant waste.

Key areas of exploration include:

Green Chemistry Approaches: Emphasis will be placed on developing environmentally benign syntheses. This includes the use of renewable starting materials, such as biomass-derivable cinnamic acids, and employing catalysts that minimize waste and energy consumption. nih.govacs.org

Biocatalysis: The use of enzymes, such as reductive aminases and carboxylic acid reductases, offers a highly selective and sustainable route to allylic amines. nih.govacs.org A one-pot, two-step system where a carboxylic acid is first reduced to an aldehyde and then undergoes reductive amination is a promising strategy. nih.govacs.org This method can produce a range of allylic amines with high conversion rates under mild conditions. nih.govacs.org

Catalytic Multicomponent Reactions: Nickel-catalyzed multicomponent coupling reactions, which combine simple alkenes, aldehydes, and amides in a single step, present a practical and modular approach to constructing complex allylic amines. rsc.org This method is advantageous due to its use of accessible starting materials and tolerance of various functional groups. rsc.org

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields, purity, and scalability. This methodology is particularly suited for optimizing reaction conditions and can be integrated with real-time analytics for process monitoring.

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Advantages | Key Challenges |

| Green Chemistry | Reduced environmental impact, use of renewable resources. nih.govacs.org | Catalyst stability and reusability, identifying suitable green solvents. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions. nih.govacs.org | Enzyme stability and cost, substrate scope limitations. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. rsc.org | Catalyst sensitivity, control of selectivity with multiple reactive partners. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability, integration of purification. | Initial setup cost, potential for channel clogging with solid byproducts. |

In-depth Mechanistic Studies of Biological Interactions

While the allylamine (B125299) scaffold is known to be present in various biologically active compounds, a detailed understanding of the specific interactions of this compound at a molecular level is largely unexplored. Future research must focus on elucidating its mechanism of action to guide rational drug design.

Key research avenues include:

Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the primary cellular targets of the compound.

Molecular Docking and Simulation: Computational studies can predict and visualize the binding of this compound to the active sites of potential target proteins. This can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity.

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its validated targets.

Structural Biology: X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein can provide a high-resolution atomic-level view of the binding mode, offering invaluable information for further optimization.

Expansion of Structure-Activity Relationship Databases

Systematic exploration of the structure-activity relationships (SAR) for the this compound scaffold is crucial for optimizing its biological activity. nih.govnih.gov This involves synthesizing and testing a library of analogs to understand how modifications to different parts of the molecule affect its potency and selectivity.

Future SAR studies should systematically investigate:

The Aryl Ring: Substitution on the phenyl ring with various electron-donating and electron-withdrawing groups can probe the electronic requirements for activity. The position of the ethoxy group could also be varied.

The Prop-2-en-1-amine Chain: The length and rigidity of the linker can be modified. Introducing substituents on the allylic chain could influence both potency and metabolic stability.

The Amine Group: The primary amine could be converted to secondary or tertiary amines, or incorporated into heterocyclic systems, to explore the impact on binding and physicochemical properties. nih.gov

The data generated from these studies would populate a dedicated SAR database, which is essential for building predictive quantitative structure-activity relationship (QSAR) models. collaborativedrug.comnih.govnih.gov

Application in Multi-Target Drug Design

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy to combat complex diseases and overcome drug resistance. nih.govnih.gov The this compound scaffold could serve as a valuable starting point for designing multi-target-directed ligands (MTDLs). nih.govnih.gov

Future research in this area would involve:

Hybrid Molecule Design: Combining the this compound moiety with other known pharmacophores to create hybrid molecules with dual or multiple activities. nih.gov For example, it could be linked to a group known to inhibit a different, but pathologically relevant, target. researchgate.net

Computational Screening: Using computational tools to screen this compound against panels of disease-relevant targets to identify potential off-target activities that could be therapeutically beneficial.

Network Pharmacology Analysis: Analyzing the predicted targets in the context of biological pathways to understand the potential synergistic effects of modulating multiple nodes in a disease network.

Development of Bioconjugates and Targeted Delivery Systems

To enhance efficacy and minimize potential off-target effects, this compound could be incorporated into targeted delivery systems. The primary amine group provides a convenient handle for conjugation. nih.gov

Prospective strategies include:

Antibody-Drug Conjugates (ADCs): The compound could be attached via a linker to a monoclonal antibody that specifically targets a surface antigen on diseased cells, such as cancer cells. nih.govresearchgate.netnih.gov This approach would concentrate the therapeutic agent at the site of action.

Nanoparticle Formulation: Encapsulating or conjugating the compound to nanoparticles can improve its solubility, stability, and pharmacokinetic profile. researchgate.net Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides) can further enhance specific delivery. researchgate.net

Prodrug Approaches: The amine or another functional group could be temporarily modified to create an inactive prodrug that is converted to the active form by specific enzymes at the target site. This can improve bioavailability and reduce systemic exposure.

| Delivery System | Targeting Mechanism | Potential Advantages |

| Antibody-Drug Conjugate (ADC) | Antigen-specific monoclonal antibody. nih.gov | High target specificity, reduced systemic toxicity. researchgate.net |

| Targeted Nanoparticle | Surface ligands (antibodies, peptides, etc.). researchgate.net | Improved pharmacokinetics, payload protection, potential for combination therapy. |

| Prodrug | Enzyme-specific cleavage at target tissue. | Enhanced bioavailability, reduced off-target activity. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery. bioscipublisher.comacs.orgnih.gov These computational techniques can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. stanford.edumdpi.comnih.gov

For this compound, AI and ML can be applied to:

Predictive Bioactivity Modeling: Using data from SAR studies, ML models, such as deep neural networks or support vector machines, can be trained to predict the biological activity of novel, unsynthesized analogs. stanford.edunih.govchemrxiv.org This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis. nih.gov

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound based on its structure. This early-stage prediction helps to identify and filter out candidates with unfavorable pharmacokinetic or toxicity profiles, saving time and resources. bioscipublisher.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties, such as high affinity for a specific target and good drug-like characteristics. The this compound scaffold could be used as a seed or constraint for these generative algorithms.

The integration of these diverse research avenues promises to unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation medicines.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., double bond at C2–C3: δ 5.8–6.5 ppm for vinyl protons) and ethoxy group (δ 1.4 ppm for CH₃, 4.0 ppm for OCH₂) .

- IR : Detect NH₂ stretches (~3350 cm⁻¹) and C=C (~1640 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (m/z 177.2 for [M+H]⁺).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (e.g., using SHELXL for refinement) .

What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

Q. Advanced

- NOESY NMR : Assess spatial proximity of protons (e.g., cross-peaks between NH₂ and vinyl protons confirm E-configuration).

- DFT Calculations : Compare experimental NMR shifts with computed values for proposed stereoisomers (Gaussian09 with B3LYP/6-31G* basis set).

- X-ray Validation : Crystallographic data (ORTEP-3 visualization) provides definitive stereochemical assignments .

What are common synthetic impurities, and how are they mitigated?

Q. Basic

- Saturated Byproduct (3-(4-ethoxyphenyl)propan-1-amine): Caused by over-hydrogenation. Mitigation: Limit H₂ exposure and use selective catalysts .

- Geometric Isomers (Z-isomer): Minimized by steric hindrance during hydrogenation.

- Purification : Chromatography (silica gel, hexane/EtOAc) or fractional crystallization.

How can computational methods predict biological activity of derivatives?

Q. Advanced

- Molecular Docking : Screen derivatives against targets (e.g., serotonin receptors) using AutoDock Vina. Prioritize compounds with ∆G < −8 kcal/mol.

- MD Simulations : Assess binding stability (GROMACS, 100 ns trajectories).

- QSAR Models : Corrogate substituent effects (e.g., electron-donating ethoxy group enhances receptor affinity) .

Why does the ethoxy substituent influence reaction outcomes in catalytic hydrogenation?

Advanced

The electron-donating ethoxy group stabilizes the transition state via resonance, increasing reaction rate and enantioselectivity. Comparative studies show:

- 4-Ethoxy derivatives achieve 82% ee vs. 4-CF₃ analogs (<50% ee).

- Hammett analysis (σ⁺ = −0.24 for ethoxy) confirms electronic effects dominate steric contributions .

What crystallographic challenges arise in analyzing this compound?

Q. Advanced

- Crystal Twinning : Common due to flexible allyl chain. Mitigate using SHELXD for structure solution and TWINLAW for refinement .

- Hydrogen Bonding : Etter’s graph-set analysis (e.g., R₂²(8) motifs) resolves NH₂⋯O interactions in packing diagrams .

How is enantiomeric excess (ee) quantified experimentally?

Q. Basic

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH, 90:10); retention times differ for enantiomers.

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of NH₂ signals proportional to ee .

What are understudied research avenues for this compound?

Q. Advanced

- Photochemical Reactivity : UV-induced [2+2] cycloaddition for heterocycle synthesis.

- Metabolite Profiling : LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at C4).

- Supramolecular Applications : Host-guest complexes with cucurbiturils for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.